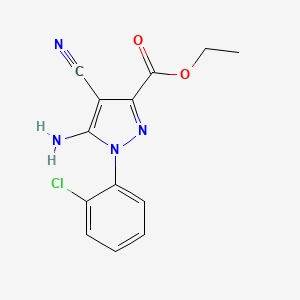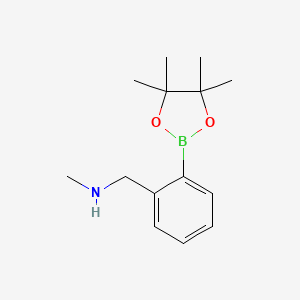
(2-Methoxy-ethyl)-(1H-pyrrol-2-ylmethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-ethyl)-(1H-pyrrol-2-ylmethyl)-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxy group attached to an ethanamine backbone, with a pyrrole ring substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-ethyl)-(1H-pyrrol-2-ylmethyl)-amine typically involves the reaction of 2-methoxyethanamine with a pyrrole derivative. One common method is the reductive amination of 2-methoxyethanamine with pyrrole-2-carboxaldehyde using a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-ethyl)-(1H-pyrrol-2-ylmethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amine group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated amine derivatives.
Scientific Research Applications
(2-Methoxy-ethyl)-(1H-pyrrol-2-ylmethyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxy-ethyl)-(1H-pyrrol-2-ylmethyl)-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methoxyethanamine: A simpler analog without the pyrrole ring.
N-(1H-pyrrol-2-ylmethyl)ethanamine: Lacks the methoxy group.
2-methoxy-N-(1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine: Contains a phenyl group instead of a hydrogen on the pyrrole ring.
Uniqueness
(2-Methoxy-ethyl)-(1H-pyrrol-2-ylmethyl)-amine is unique due to the presence of both the methoxy group and the pyrrole ring, which confer distinct chemical and biological properties
Properties
CAS No. |
1211504-75-4 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-methoxy-N-(1H-pyrrol-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C8H14N2O/c1-11-6-5-9-7-8-3-2-4-10-8/h2-4,9-10H,5-7H2,1H3 |
InChI Key |
PCHDCWBNEFXQDG-UHFFFAOYSA-N |
SMILES |
COCCNCC1=CC=CN1 |
Canonical SMILES |
COCCNCC1=CC=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


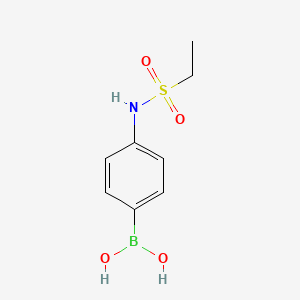


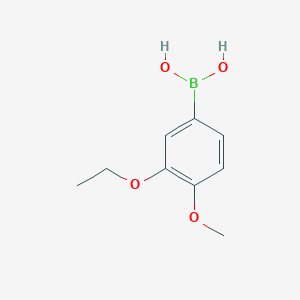
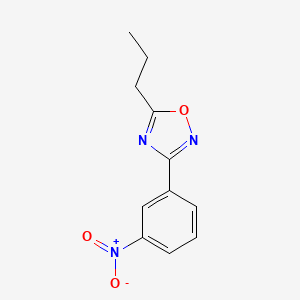

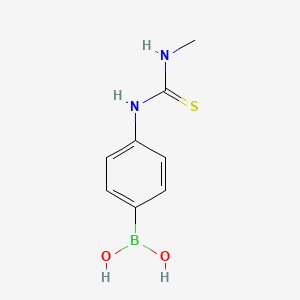
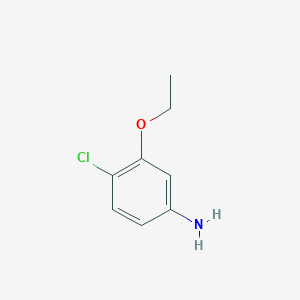

![Dimethyl [3,3'-bipyridine]-6,6'-dicarboxylate](/img/structure/B1421270.png)
![6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1421272.png)
